![molecular formula C16H20NO2P B14241303 Ethyl [4-(dimethylamino)phenyl]phenylphosphinate CAS No. 188730-62-3](/img/structure/B14241303.png)
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphinate group attached to an ethyl group and a phenyl ring substituted with a dimethylamino group. It is used in various scientific research fields due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates. These products are valuable intermediates in organic synthesis and have applications in various fields.
Scientific Research Applications
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of ethyl [4-(dimethylamino)phenyl]phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity.
Comparison with Similar Compounds
Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Lacks the dimethylamino group, resulting in different reactivity and applications.
Phenylphosphinic acid ethyl ester: Similar structure but different functional groups, leading to variations in chemical behavior.
Diphenylphosphinic acid: Contains two phenyl groups, offering different properties and uses.
Properties
CAS No. |
188730-62-3 |
|---|---|
Molecular Formula |
C16H20NO2P |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
4-[ethoxy(phenyl)phosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20NO2P/c1-4-19-20(18,15-8-6-5-7-9-15)16-12-10-14(11-13-16)17(2)3/h5-13H,4H2,1-3H3 |
InChI Key |
ALYXNLWLBFMLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


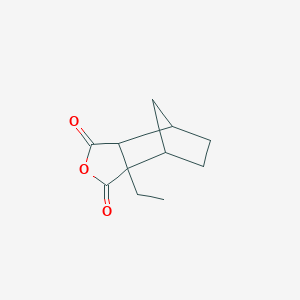
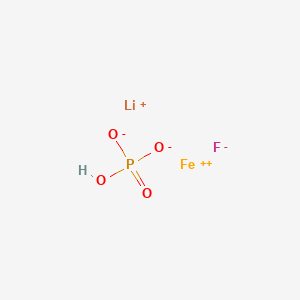
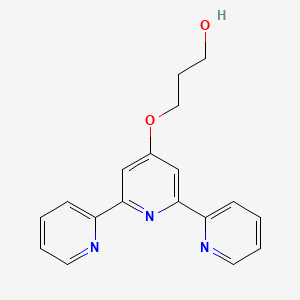
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
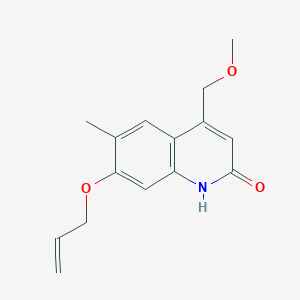
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
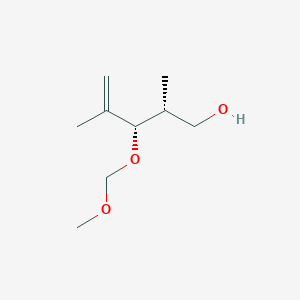
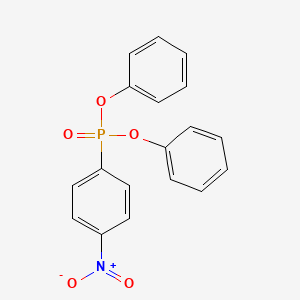
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
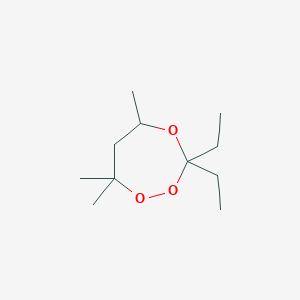

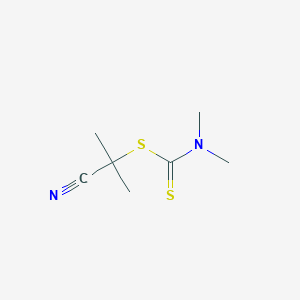
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
